molecular formula C10H12O2 B057302 2,3,5-Trimethylbenzoic acid CAS No. 2437-66-3

2,3,5-Trimethylbenzoic acid

Cat. No.: B057302
CAS No.: 2437-66-3
M. Wt: 164.2 g/mol
InChI Key: WJPISYUIIFJNPA-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzoic acid is a strategically substituted benzoic acid derivative of significant interest in synthetic organic chemistry and materials research. Its core value lies in the steric and electronic influence of the 2,3,5-trimethyl substitution pattern. The methyl groups adjacent to the carboxylic acid function introduce considerable steric hindrance, which can be exploited to control reaction regioselectivity, impede rotation in molecular systems, and serve as a robust backbone for the construction of more complex architectures. This compound is primarily utilized as a key precursor or building block in the synthesis of ligands for catalysis, particularly those requiring bulky, electron-donating groups to modulate metal center activity. Furthermore, it finds application in the development of liquid crystals and organic semiconductors, where its rigid, planar core and methyl substituents can influence mesomorphic behavior and solid-state packing. In pharmaceutical research, it serves as a crucial intermediate for the preparation of candidate molecules, where the trimethylbenzoic acid moiety can impart specific pharmacodynamic properties by occupying defined hydrophobic pockets in target proteins. Its mechanism of action in these contexts is not as a direct bioactive agent but as a structural determinant that governs molecular conformation, intermolecular interactions, and overall physicochemical properties of the final target molecule. Researchers value this compound for its versatility in designing molecules with tailored steric bulk and its utility in probing structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPISYUIIFJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947229
Record name 2,3,5-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2437-66-3
Record name 2,3,5-Trimethylbenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylbenzoic acid
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Advanced Synthetic Methodologies for 2,3,5 Trimethylbenzoic Acid and Its Precursors

Regioselective Synthesis of Trimethylbenzoic Acid Scaffolds: Challenges and Methodological Advancements

The regioselective synthesis of trimethylbenzoic acid isomers presents a considerable challenge in organic synthesis. The substitution pattern on the aromatic ring significantly influences the molecule's properties and reactivity. Traditional methods often yield a mixture of isomers, necessitating complex separation processes.

Furthermore, researchers have explored the use of specific catalysts and reaction conditions to control the regioselectivity of acylation and subsequent reactions. For example, the use of a supported iron oxide catalyst in the acylation of mesitylene (B46885) with chloroacetyl chloride has been investigated as an alternative to traditional Friedel-Crafts catalysts like aluminum trichloride, which can lead to the formation of undesirable byproducts and equipment corrosion. google.com

Exploration of Novel Catalytic Routes for Carboxylation of Trimethylated Arenes

The direct carboxylation of trimethylated arenes, such as mesitylene (1,3,5-trimethylbenzene), with carbon dioxide (CO2) is an attractive and atom-economical route for the synthesis of trimethylbenzoic acids. However, this transformation is thermodynamically and kinetically challenging.

Recent research has focused on the development of novel catalytic systems to facilitate this reaction. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have shown promise in activating C-H bonds for carboxylation. researchgate.netnso-journal.org For instance, N-heterocyclic carbene (NHC)-copper(I) and NHC-gold(I) complexes have been reported to catalyze the dicarboxylation of arenes with CO2. nso-journal.org The choice of base has been shown to be crucial in controlling the selectivity between mono- and dicarboxylation. nso-journal.org

Photocatalysis has also emerged as a powerful tool for the C-H carboxylation of arenes under mild conditions. researchgate.netchemrxiv.org These methods often utilize a photocatalyst in conjunction with a transition metal catalyst to achieve the desired transformation. researchgate.net For example, an iridium-based photocatalyst has been used to overcome the need for stoichiometric amounts of copper oxidants in palladium-catalyzed indole (B1671886) synthesis, a related transformation. researchgate.net

Principles of Green Chemistry Applied to the Production of Aromatic Carboxylic Acids

The application of green chemistry principles to the synthesis of aromatic carboxylic acids aims to reduce the environmental impact of chemical processes. numberanalytics.com This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.

Key green chemistry strategies in this area include:

Use of CO2 as a C1 feedstock: Utilizing CO2, an abundant and renewable resource, for carboxylation reactions is a prime example of a green chemistry approach. numberanalytics.com

Catalytic Processes: The development of highly efficient and recyclable catalysts minimizes waste generation compared to stoichiometric reagents. mdpi.com

Solvent Selection: The use of water or other environmentally friendly solvents is preferred over hazardous organic solvents. rsc.orgresearchgate.net For instance, a selenium-catalyzed oxidation of aldehydes to carboxylic acids has been successfully demonstrated in water, with the aqueous medium and catalyst being recyclable. mdpi.com

Energy Efficiency: Employing methods that operate under mild conditions, such as photocatalysis at ambient temperature, reduces energy consumption. numberanalytics.comrsc.org

One innovative green method involves the light-promoted oxidation of aldehydes to carboxylic acids using atmospheric oxygen as the oxidant, without the need for a catalyst. rsc.org This process, which can be driven by sunlight, has been shown to be effective for a wide range of aldehydes in a mixture of acetone (B3395972) and water. rsc.org Another approach utilizes a base-promoted domino reaction of 2-pyrones and electron-poor alkenes to produce functionalized aromatic carboxylic acids in high yields with minimal solvent. acs.org

Optimization of Isolation and Purification Techniques for Research-Grade 2,3,5-Trimethylbenzoic Acid

Common purification methods for carboxylic acids include:

Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical for effective purification.

Chromatography: Column chromatography is often employed to separate the desired product from impurities and byproducts. chemicalbook.com For some syntheses, however, chromatography may not be necessary for product purification. researchgate.net

Extraction: Liquid-liquid extraction is used to separate the product based on its solubility in different solvents. This is often followed by acidification to precipitate the carboxylic acid. google.com

Recent research has also explored more advanced and efficient purification strategies. For instance, a process for the purification and isolation of 2,3,5-trimethyl-p-benzoquinone, a related compound, involves crystallization from a mixture resulting from the catalytic oxidation of trimethylphenol. google.com The optimization of fermentation conditions for the production of 2,3,5-trimethylpyrazine (B81540) by Bacillus amyloliquefaciens followed by detection using gas chromatography-mass spectrometry (GC-MS) highlights the importance of analytical techniques in optimizing production and purification. mdpi.comresearchgate.net

Below is a table summarizing various synthetic approaches and purification details found in the literature.

Starting MaterialReagents and ConditionsProductPurification MethodReference
Mesitaldehydetris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), O2, MeCN, room temp, blue LEDs2,4,6-Trimethylbenzoic acidFlash silica (B1680970) gel chromatography chemicalbook.com
MesityleneChloroacetyl chloride, supported iron oxide catalyst; then sodium hypochlorite, quaternary ammonium (B1175870) salt2,4,6-Trimethylbenzoic acidExtraction, acid neutralization, recrystallization google.com
BenzaldehydeDiphenyl diselenide, H2O2, water, room temperatureBenzoic acidNot specified, but catalyst and medium are recyclable mdpi.com
Various aldehydesAir/O2, sunlight/UVA-light, acetone/waterCorresponding carboxylic acidsNot specified, focuses on green synthesis rsc.org

Chemical Reactivity and Derivatization Pathways of 2,3,5 Trimethylbenzoic Acid

Synthesis of Ester Derivatives: Mechanistic Investigations and Functionalization Potential

The esterification of 2,3,5-trimethylbenzoic acid, a key reaction for modifying its carboxyl group, can be achieved through several synthetic routes. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. hu.edu.jo However, the steric hindrance presented by the two ortho-methyl groups in some isomers like 2,4,6-trimethylbenzoic acid can make this reaction challenging. doubtnut.compressbooks.pub For these sterically hindered acids, alternative methods are often preferred, such as conversion to the more reactive acid chloride followed by reaction with an alcohol. pressbooks.pub

The resulting ester derivatives of this compound are valuable intermediates for further functionalization. For instance, basic esters of similar aromatic acids have been synthesized by reacting esters of halogenated alcohols with secondary amines. cdnsciencepub.com This highlights the potential of these ester derivatives to serve as building blocks for more complex molecules with potential applications in various fields of chemical research. ontosight.ai

Amidation and Peptide Coupling Reactions Utilizing the Carboxyl Functionality

The carboxyl group of this compound can be converted to an amide through reaction with an amine. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net Common methods for activating the carboxylic acid include its conversion to a highly reactive acid chloride or the use of coupling reagents. researchgate.netmcgill.ca

Several coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. researchgate.net Reagents like silicon tetrachloride have been shown to be effective for the amidation of both aliphatic and aromatic acids. mcgill.ca More recently, mechanochemical methods using uronium-based coupling reagents like COMU and TCFH have been developed as a solvent-free approach for amide synthesis. amazonaws.com However, the steric hindrance of the methyl groups in isomers like 2,4,6-trimethylbenzoic acid can reduce the reactivity in these coupling reactions, sometimes requiring more reactive reagents or longer reaction times. amazonaws.com

The amidation of this compound is a fundamental transformation that opens pathways to a wide range of functionalized molecules. These amide derivatives can serve as intermediates in the synthesis of more complex organic compounds. The principles of amidation are also central to peptide coupling, a specialized form of amide bond formation used in the synthesis of peptides and proteins. researchgate.net While direct application in peptide synthesis is not a primary focus for this specific benzoic acid derivative, the underlying chemical principles are the same.

Electrophilic Aromatic Substitution: Probing Regioselectivity and Reaction Kinetics

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The three methyl groups on the ring are electron-donating and thus activate the ring towards electrophilic attack, while also directing the incoming electrophile to specific positions. The directing effects of the substituents play a crucial role in determining the regioselectivity of the reaction.

One of the key electrophilic substitution reactions is Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. researchgate.net This reaction typically uses an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wbnsou.ac.in The position of acylation is influenced by the steric and electronic effects of the methyl and carboxyl groups.

Halogenation Reactions (e.g., Iodination Patterns in Trimethylbenzoic Acid Isomers)

Halogenation is a prominent example of electrophilic aromatic substitution on trimethylbenzoic acid isomers. The introduction of halogen atoms like iodine onto the aromatic ring can be achieved using various reagents and conditions. researchgate.net For instance, direct iodination of polyalkylbenzenes can be accomplished using a mixture of iodine and a strong oxidizing agent like periodic acid. researchgate.net

The substitution pattern during halogenation is dictated by the directing effects of the existing methyl and carboxyl groups. In the case of this compound, the positions for electrophilic attack are influenced by the combined directing power of these groups. It is known that 2,3,5-triiodobenzoic acid can be formed, where hydrogens at the 2, 3, and 5 positions of benzoic acid are replaced by iodine atoms. nih.gov

Decarboxylative halogenation offers an alternative route to aryl halides from aromatic carboxylic acids. acs.orgnih.gov This reaction involves the replacement of the carboxyl group with a halogen atom. The mechanism can proceed through radical or other pathways depending on the specific reagents and conditions employed. acs.orgnih.gov

Reductive and Oxidative Transformations of the Aromatic Ring and Carboxyl Group

The functional groups of this compound, namely the aromatic ring and the carboxyl group, can undergo both reductive and oxidative transformations. The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The methyl groups on the aromatic ring can be oxidized to carboxylic acid groups under strong oxidizing conditions, for example, using potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The stability of the aromatic ring itself can be compromised under harsh oxidative conditions.

Reductive carbonylation of related nitroaromatic compounds, a process that can lead to the formation of various heterocyclic compounds, highlights the complex reactivity that can be achieved through transformations involving the aromatic core and its substituents. researchgate.netunimi.it While not a direct reaction of this compound itself, these related transformations showcase the broader potential for modifying the aromatic system. For instance, the reductive coupling of nitroarenes and anilines can be catalyzed by organophosphorus compounds, sometimes with the addition of a carboxylic acid like 2,4,6-trimethylbenzoic acid as an additive. nih.gov

Strategic Exploitation of the this compound Backbone for Advanced Organic Compounds

The structural framework of this compound serves as a valuable building block for the synthesis of more complex and advanced organic compounds. ontosight.aiontosight.aiontosight.ai Its derivatives are utilized as intermediates in the production of a variety of materials, including dyes, pesticides, and pharmaceuticals.

For example, various isomers of trimethylbenzoic acid are listed as reactants in the synthesis of esters with potential applications as flavor and fragrance components. googleapis.com Furthermore, 2,4,6-trimethylbenzoic acid has been used as an intermediate for the synthesis of photoinitiators and hardeners for polymers. google.comgoogle.com The functionalization of carbon nanomaterials via Friedel-Crafts acylation with a derivative of 2,4,6-trimethylbenzoic acid demonstrates its utility in materials science. researchgate.net

The reactivity of the carboxyl group and the aromatic ring allows for a wide range of modifications, enabling the construction of intricate molecular architectures. The strategic introduction of different functional groups onto the this compound backbone allows for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. ontosight.ai

In Depth Spectroscopic and Diffraction Based Structural Elucidation of 2,3,5 Trimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C Chemical Shift Assignments and Advanced Multi-dimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2,4,6-trimethylbenzoic acid, the carboxylic acid proton (–COOH) appears as a broad singlet at approximately 12.93 ppm in DMSO-d6. scispace.com The aromatic protons show a singlet at 6.88 ppm, and the methyl protons resonate as a singlet at 2.24 ppm. scispace.com While specific data for the 2,3,5-isomer is not detailed in the provided results, the expected spectrum would show distinct signals for the two non-equivalent aromatic protons and the three methyl groups, with chemical shifts influenced by their positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Predicted ¹³C NMR data for a more complex derivative containing a 2,3,5-trimethylbenzoyl moiety is available, but specific shifts for the parent acid are not explicitly listed. mimedb.org Generally, the carboxylic acid carbon would appear significantly downfield (around 170-180 ppm), followed by the aromatic carbons and then the methyl carbons at higher field.

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their coupling relationships.

Table 1: Representative ¹H NMR Data for a Trimethylbenzoic Acid Derivative

Proton Chemical Shift (ppm) Multiplicity
Carboxylic Acid (HD)12.93s
Aromatic (HA)6.88s
Methyl (HB,C)2.24s

Note: Data is for 2,4,6-trimethylbenzoic acid in DMSO-d6 and serves as a representative example. scispace.com

Vibrational Spectroscopy: Comprehensive Analysis of Fourier Transform Infrared (FTIR) and Raman Modes and Their Theoretical Correlations

FTIR Spectroscopy: The FTIR spectrum of trimethylbenzoic acid isomers is characterized by several key absorption bands. A broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. scispace.com The C=O stretching vibration of the aromatic carboxylic acid typically appears as a strong band around 1683 cm⁻¹. scispace.com The C-O stretch of the carboxylic acid is observed near 1292 cm⁻¹. scispace.com Additionally, C-H bending vibrations for substituted benzenes are found at lower wavenumbers, such as 858 cm⁻¹ for a 1,2,3,5-tetra-substituted benzene ring. scispace.com Theoretical studies on the related 2,4,5-trimethylbenzoic acid have shown good correlation between calculated vibrational frequencies and experimental FTIR and Raman spectra. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For instance, in the Raman spectrum of meso-2,3-dimercaptosuccinic acid, C=O stretching vibrations are also identified. researchgate.net For 2,4,5-trimethylbenzoic acid, the FT-Raman spectrum has been recorded in the 4000-50 cm⁻¹ region. researchgate.net

Table 2: Key FTIR Vibrational Modes for a Trimethylbenzoic Acid Derivative

Vibrational Mode Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500
C=O Stretch (Aromatic Carboxylic Acid)1683
C-O Stretch (Carboxylic Acid)1292
C-H Bend (1,2,3,5-tetra-substituted benzene)858

Note: Data is for 2,4,6-trimethylbenzoic acid and serves as a representative example. scispace.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies of Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV absorption spectrum of 2,4,6-trimethylbenzoic acid in sulfuric acid solutions of varying concentrations has been investigated. researchgate.net Characteristic absorption bands were observed at 208.5 nm and 282.5 nm. researchgate.net In 100% sulfuric acid, an additional intense band appeared at 328 nm, which was attributed to an intramolecular charge transfer band of the acyllium ion. researchgate.net Studies on 2,4,5-trimethylbenzoic acid have involved recording the UV absorption spectrum in water and ethanol (B145695) in the 190-400 nm range to investigate electronic transitions and solvatochromic effects. researchgate.net

Mass Spectrometry: High-Resolution Mass Determination and Elucidation of Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular weight of 2,3,5-trimethylbenzoic acid is 164.20 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass with high precision. guidechem.com Predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 131.9 Ų. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺165.09100131.9
[M+Na]⁺187.07294141.3
[M-H]⁻163.07644135.2
[M+NH₄]⁺182.11754152.7
[M+K]⁺203.04688139.3

Note: Data is based on theoretical calculations. uni.lu

X-ray Crystallography: Determination of Solid-State Structure, Conformation, and Intermolecular Interactions (e.g., Dimerization)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. In the solid state, benzoic acids, including their substituted derivatives, commonly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. fu-berlin.deresearchgate.net The crystal structure of the related 2,4,5-trimethylbenzoic acid has been determined, revealing that the carboxyl group is coplanar with the benzene ring. researchgate.net In some cases, co-crystallization with other molecules can influence the packing and hydrogen bonding patterns. acs.org For instance, the co-crystal of 2,4,6-trimethylbenzoic acid with 3,5-dimethylpyrazole (B48361) forms a tetramer unit through N-H···O and O-H···N hydrogen bonds. fu-berlin.de The study of lanthanide complexes with 2,4,6-trimethylbenzoic acid shows the formation of binuclear units that can further assemble into one-dimensional supramolecular chains via π–π stacking interactions. pku.edu.cn

Computational Chemistry and Theoretical Modeling of 2,3,5 Trimethylbenzoic Acid

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,3,5-trimethylbenzoic acid, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. researchgate.net These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Theoretical studies on similar molecules, such as 2,4,5-trimethylbenzoic acid, have shown that DFT calculations can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The electronic structure, including the distribution of electrons within the molecule, is also elucidated through DFT, which forms the basis for understanding the molecule's chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and optical polarizability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in related studies of hydrazone ligands, a small HOMO-LUMO gap indicated high reactivity and polarizability. mdpi.com Computational studies on similar benzoic acid derivatives demonstrate that charge transfer within the molecule is a key aspect of its electronic behavior. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOPredicts chemical reactivity and stability

Note: Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping: Delving into Charge Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and prone to attack by electrophiles, and regions of positive electrostatic potential (shown in blue), which are electron-deficient and attract nucleophiles.

For carboxylic acids, the MEP typically shows a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. acs.org Conversely, the hydrogen atom of the carboxyl group exhibits a positive potential, indicating its susceptibility to nucleophilic attack. acs.org Studies on similar molecules confirm that the negative charges are concentrated around the C=O group, while positive potentials are found over the phenyl rings. researchgate.net

In Silico Prediction of Spectroscopic Properties: Simulation of NMR, IR, and UV-Vis Spectra

Computational methods can simulate various spectroscopic properties of this compound, providing valuable data for comparison with experimental results.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, often made using DFT methods, generally show good agreement with experimental spectra, aiding in the structural elucidation of the molecule and its derivatives. mdpi.com For example, in related compounds, the chemical shifts of aromatic protons are typically observed in the range of δ 7.00–8.00 ppm. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net For instance, the characteristic C=O stretching vibration in benzoic acids is typically observed in the region of 1870-1540 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net Studies on similar molecules have shown that these calculations can accurately reproduce experimental UV-Vis spectra. researchgate.netmst.edu

Theoretical Investigations of Intermolecular Interactions and Self-Association Phenomena (e.g., Hydrogen Bonding, Dimerization)

This compound, like other carboxylic acids, can form intermolecular hydrogen bonds. These interactions play a crucial role in determining the physical properties of the compound, such as its boiling point and solubility. Benzoic acids are known to form cyclic dimers in the solid state and in non-polar solvents through hydrogen bonding between their carboxyl groups. fu-berlin.de

Theoretical studies can model these intermolecular interactions, providing insights into the geometry and stability of the resulting dimers or other aggregates. For instance, studies on 2,4,6-trimethylbenzoic acid have shown that it forms tetramers with pyrazoles through N-H···O and O-H···N hydrogen bonds. fu-berlin.de The synergistic effect of hydrogen bonding and π-π stacking interactions can also drive the self-assembly of such molecules. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are valuable for predicting the properties of new or untested derivatives of this compound.

For a series of related compounds, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) can be calculated and correlated with an observed activity or property. For example, a QSAR study on 2-aminobenzimidazole (B67599) derivatives related lipophilicity (log P) and basicity (pKa) to their receptor affinity. nih.gov Such models can guide the design of new derivatives with desired characteristics, although creating a universally perfect QSPR/QSAR model remains a challenge. researchgate.net

Biological Activities and Pharmacological Potential of 2,3,5 Trimethylbenzoic Acid Analogs

Design and Execution of In Vitro and In Vivo Biological Screening Paradigms

The evaluation of the biological activities of 2,3,5-trimethylbenzoic acid analogs commences with comprehensive screening paradigms. In vitro assays are fundamental in the initial stages to determine the direct effects of these compounds on biological targets in a controlled environment. For instance, the antimicrobial properties of benzoic acid derivatives are often first assessed using methods like the agar (B569324) well diffusion method. dergipark.org.tr In this technique, standardized microbial suspensions are cultured on agar plates, and the test compounds are introduced into wells. The resulting inhibition zones around the wells provide a qualitative and quantitative measure of antimicrobial activity. dergipark.org.tr

Following promising in vitro results, in vivo studies are conducted in living organisms to understand the compound's effects in a more complex biological system. For example, the anti-inflammatory activity of benzoic acid analogs has been evaluated using carrageenan-induced paw edema tests in rats. mdpi.com In such studies, the compound is administered to the animals, and the reduction in paw swelling is measured over time to determine its anti-inflammatory efficacy. mdpi.com These preclinical studies are crucial for assessing the potential therapeutic utility of the analogs.

Mechanistic Investigations of Antimicrobial Properties: Targeting Specific Microbial Pathways

Understanding the mechanism by which this compound analogs exert their antimicrobial effects is vital for their development as therapeutic agents. Research has shown that the antimicrobial action of phenolic acids, a class to which many benzoic acid derivatives belong, is often related to their ability to disrupt microbial cell integrity. One proposed mechanism involves the lowering of the environmental pH, which directly inhibits bacterial growth. nih.gov

Furthermore, these compounds can interfere with the bacterial cell membrane. The incorporation of phenolic acid molecules into the phospholipid layer can disrupt the van der Waals interactions between the acyl lipid chains, leading to membrane disintegration. nih.gov This disruption results in the leakage of essential cellular components and ultimately, cell death. nih.gov Another key mechanism is the inhibition of efflux pumps (EPs), which are membrane proteins that bacteria use to expel antibiotics and other toxic substances. mdpi.com Certain trimethoxybenzoic acid derivatives have demonstrated the ability to inhibit these pumps, thereby restoring the efficacy of antibiotics against resistant bacterial strains. mdpi.com The inhibition of EPs is a promising strategy to combat the growing problem of multidrug resistance in bacteria. mdpi.com

Elucidation of Antioxidant and Anti-inflammatory Effects: Molecular Basis and Cellular Assays

Many analogs of this compound exhibit significant antioxidant and anti-inflammatory properties. These activities are often attributed to their phenolic nature, which allows them to scavenge free radicals and modulate inflammatory pathways. Phenolic acids are known to offer protection against oxidative stress, which is implicated in various chronic diseases. researchgate.net

The anti-inflammatory effects of these compounds are often investigated at the molecular level. For example, some benzoic acid derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com Cellular assays using cell lines like RAW 264.7 macrophages are commonly employed to study these effects. In these assays, inflammation is induced using lipopolysaccharide (LPS), and the ability of the test compounds to inhibit the expression of inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is measured. nih.gov

Compound ClassObserved EffectInvestigated Markers
Phenolic AcidsAnalgesic action in miceDecreased TNF-α, nitrite (B80452) production, and IL-1β mdpi.com
3,5-Di-caffeoylquinic acidAnti-inflammatory effectsInhibition of iNOS, COX-2, and TNF-α upregulation nih.gov

Enzyme Inhibition and Receptor Binding Assays for Drug Discovery and Development

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Analogs of this compound have been investigated for their ability to inhibit various enzymes. For instance, the inhibitory effect of phenolic acids on α-amylase, a key enzyme in starch digestion, has been studied as a potential approach for managing diabetes. semanticscholar.orgnih.gov In vitro experiments are used to determine the half-maximal inhibitory concentration (IC50) of these compounds against the target enzyme. semanticscholar.org

Receptor binding assays are another crucial tool in drug discovery to identify compounds that can modulate the function of specific receptors. While specific receptor binding data for this compound analogs is not detailed in the provided context, the general principle involves assessing the affinity of the compounds for a particular receptor, which can be predictive of their pharmacological activity.

CompoundTarget EnzymeEffect
2,3,4-trihydroxybenzoic acidα-amylaseStrongest inhibitory effect with an IC50 value of 17.30 ± 0.73 mM semanticscholar.org
Benzoic acid derivatives with methoxy (B1213986) groups at 2-, 5-, and 3,5-positionsα-amylaseDecrease in inhibitory activity semanticscholar.orgnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To gain a deeper understanding of how this compound analogs interact with their biological targets at the molecular level, computational methods like molecular docking and dynamics simulations are employed. Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

For example, molecular docking has been used to investigate the interactions of benzoic acid derivatives with the active site of enzymes like α-amylase. semanticscholar.org These studies have revealed that hydrogen bonding and hydrophobic interactions are the primary forces driving the inhibition. semanticscholar.orgnih.gov Similarly, docking studies have been conducted on benzoic acid derivatives against the main protease of SARS-CoV-2 to evaluate their potential antiviral activity. nih.gov These in silico approaches allow for the rapid screening of large compound libraries and the prioritization of candidates for further experimental testing. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity and Therapeutic Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies have provided key insights into the structural features required for their antimicrobial, antioxidant, and enzyme inhibitory effects.

For instance, in the context of α-amylase inhibition, the position of substituents on the benzoic acid ring has a significant impact on activity. It has been observed that a hydroxyl group at the 2-position of the benzene (B151609) ring has a strong positive effect on inhibitory activity, whereas methoxylation at the 2-position or hydroxylation at the 5-position has a negative effect. semanticscholar.org Similarly, for antimicrobial activity, the type, number, and position of substituents on the benzene ring are crucial. nih.gov These SAR studies are essential for the rational design of new analogs with optimized bioactivity and improved therapeutic potential.

Substitution on Benzoic Acid RingEffect on α-Amylase Inhibition
Hydroxyl group at 2-positionStrong positive effect on inhibitory activity semanticscholar.org
Methoxylation at 2-positionNegative effect on inhibitory activity semanticscholar.org
Hydroxylation at 5-positionNegative effect on inhibitory activity semanticscholar.org
Methylation at 2-, 4-, 5-, and 3,5-positionsDecreased inhibitory activity semanticscholar.orgnih.gov

Applications in Advanced Materials Science and Catalysis Utilizing 2,3,5 Trimethylbenzoic Acid

Utilization as a Molecular Building Block in Polymer Synthesis and Functional Coatings

While direct applications of 2,3,5-trimethylbenzoic acid in polymer synthesis and functional coatings are not extensively documented in the provided search results, its isomers, particularly 2,4,6-trimethylbenzoic acid, are noted for their role in these fields. For instance, 2,4,6-trimethylbenzoic anhydride (B1165640) serves as a crosslinking agent in coatings, enhancing durability and chemical resistance. lookchem.com It is also used as a curing agent for epoxy resins, leading to highly crosslinked thermosetting polymers with excellent mechanical, thermal, and chemical properties. lookchem.com Diesters derived from alkyl-substituted benzoic acids, including trimethylbenzoic acid derivatives, are valuable as plasticizers for polymeric resins like PVC, improving flexibility and workability for applications such as floor and wall coverings. google.comgoogle.com

The synthesis of polymers often involves intermediates derived from trimethylbenzoic acids. For example, 2,4,6-trimethylbenzoic acid is a precursor for trimethylbenzoyl chloride, which is used as a hardener for polyepoxides and a photoinitiator for polymers. google.comgoogle.com The structural similarities between this compound and its isomers suggest its potential as a monomer or modifying agent in the synthesis of polyesters, polyamides, and other condensation polymers. The methyl groups on the aromatic ring can influence the polymer's properties, such as thermal stability, solubility, and mechanical strength.

Integration into Photoinitiator Systems for Controlled Photopolymerization Processes (Relevant to trimethylbenzoic acids)

Trimethylbenzoic acids and their derivatives are significant components in photoinitiator systems for UV-curable inks, coatings, and adhesives. nih.govresearchgate.net These systems utilize photoinitiators that, upon exposure to UV energy, generate free radicals to catalyze the polymerization of monomers and pre-polymers. nih.gov Specifically, 2,4,6-trimethylbenzoic acid is a known photolytic decomposition product of the photoinitiator diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). researchgate.net

While direct use of this compound as a primary photoinitiator is not detailed, the chemistry of its isomers is highly relevant. For example, bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) is a highly reactive photoinitiator that undergoes α-cleavage to form two initiating radicals. beilstein-journals.org Research has focused on synthesizing new substituted bisacylphosphine oxides with improved solubility in aqueous formulations, indicating the ongoing development in this area. beilstein-journals.org The synthesis of specialized photoinitiators, such as those for dental adhesives, often starts from derivatives of 2,4,6-trimethylbenzoic acid. beilstein-journals.org The general principle involves the generation of reactive species that initiate polymerization, a role that could potentially be fulfilled by systems incorporating this compound, although specific research is needed.

Coordination Chemistry: Design of Ligands for Metal Complexes and Heterogeneous/Homogeneous Catalysts

In the realm of coordination chemistry, substituted benzoic acids, including trimethylbenzoic acid isomers, are valuable ligands for the synthesis of metal-organic frameworks (MOFs) and coordination complexes. researchgate.net These ligands can coordinate to metal ions to form structures with potential applications in catalysis, gas storage, and luminescent materials. frontiersin.org

For instance, 2,4,6-trimethylbenzoic acid has been used to synthesize binuclear yttrium(III) and terbium(III) complexes. ccspublishing.org.cn In these structures, the trimethylbenzoate anions bridge the metal ions, creating cage-like or chain structures. ccspublishing.org.cn The coordination environment around the metal center is influenced by the steric bulk and electronic properties of the ligand. ccspublishing.org.cn Similarly, lanthanide complexes with 2,4-dimethylbenzoic acid have been synthesized and studied for their thermal and luminescent properties. frontiersin.org

While specific examples utilizing this compound as a ligand were not found in the provided search results, its structural features—a carboxylic acid group for metal binding and methyl groups influencing steric and electronic effects—make it a plausible candidate for designing new metal complexes. The arrangement of the methyl groups in the 2,3,5-isomer would offer a different steric profile compared to the more commonly studied 2,4,6-isomer, potentially leading to novel coordination geometries and properties in the resulting metal complexes. These complexes could find applications as catalysts in various organic transformations.

Comparative Analysis of Reactivity and Utility of this compound with Its Isomers in Material Applications

The reactivity and utility of trimethylbenzoic acid isomers are significantly influenced by the position of the methyl groups on the benzene (B151609) ring. This is primarily due to steric hindrance effects.

Reactivity:

Steric Hindrance: The 2,4,6-isomer exhibits the greatest steric hindrance around the carboxylic acid group due to the two ortho-methyl groups. This steric crowding can hinder reactions involving the carboxyl group, such as esterification. In contrast, the 2,3,5-isomer has only one ortho-methyl group, leading to less steric hindrance compared to the 2,4,6-isomer. The 2,3,4-isomer also has one ortho-methyl group. This difference in steric hindrance can affect the rates and feasibility of various chemical transformations. For example, the synthesis of acid chlorides or esters might proceed more readily with the 2,3,5- and 2,3,4-isomers than with the 2,4,6-isomer.

Utility in Material Applications:

Photoinitiators: The 2,4,6-trimethylbenzoyl moiety is a key component in several commercially important photoinitiators like TPO and BAPO. researchgate.netbeilstein-journals.org The specific photochemical properties of this isomer, likely influenced by the symmetrical substitution pattern, are crucial for its efficiency in generating initiating radicals. The utility of this compound in this context would depend on the photochemical behavior of its derivatives.

Coordination Chemistry: In the formation of metal complexes, the steric profile of the ligand is critical in determining the coordination number and geometry of the metal center. ccspublishing.org.cn The less sterically hindered nature of this compound compared to the 2,4,6-isomer could allow for the formation of different types of coordination polymers or complexes with higher coordination numbers.

Polymers and Coatings: The steric bulk of the repeating units in a polymer affects its physical properties. The use of different trimethylbenzoic acid isomers as monomers would lead to polymers with varying chain packing, flexibility, and thermal properties. For instance, the less symmetric structure of the 2,3,5-isomer might disrupt polymer chain packing, potentially leading to more amorphous and flexible materials compared to polymers derived from the more symmetric 2,4,6-isomer.

IsomerKey Structural FeatureImpact on Reactivity & Utility
This compound One ortho-methyl groupLess steric hindrance than the 2,4,6-isomer, potentially allowing for easier reaction at the carboxyl group. Different steric profile for ligand design in coordination chemistry.
2,4,6-Trimethylbenzoic acid Two ortho-methyl groupsHigh steric hindrance, which can be advantageous in controlling reactivity and is a key feature in successful photoinitiators. google.comgoogle.combeilstein-journals.org
2,3,4-Trimethylbenzoic acid One ortho-methyl groupSimilar steric hindrance to the 2,3,5-isomer around the carboxyl group.

Environmental Fate, Biotransformation, and Ecotoxicological Assessment of 2,3,5 Trimethylbenzoic Acid

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Environmental Systems

The biodegradation of 2,3,5-trimethylbenzoic acid in aquatic and terrestrial environments has not been extensively studied. However, the microbial metabolism of benzoic acid and other substituted aromatics is well-documented and provides a model for its likely degradation pathways. Microorganisms, particularly bacteria such as Pseudomonas species, are known to degrade aromatic compounds. nih.govnih.govresearchgate.net

The initial step in the aerobic biodegradation of aromatic acids typically involves the enzymatic hydroxylation of the benzene (B151609) ring, followed by ring cleavage. For benzoic acid, two primary pathways are recognized: the ortho-cleavage (or β-ketoadipate) pathway and the meta-cleavage pathway. nih.govresearchgate.net

Ortho-cleavage Pathway: Benzoic acid is first converted to catechol. A dioxygenase enzyme then cleaves the aromatic ring between the two hydroxyl groups to form cis,cis-muconic acid. This is further metabolized to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govunesp.br

Meta-cleavage Pathway: In this pathway, catechol is cleaved adjacent to one of the hydroxyl groups, leading to the formation of 2-hydroxymuconic semialdehyde. Subsequent enzymatic reactions also lead to intermediates of central metabolism. unesp.br

The presence of methyl groups on the aromatic ring of this compound is expected to influence the rate and pathway of biodegradation. The methyl groups may pose steric hindrance to enzymatic attack, potentially slowing the degradation process compared to unsubstituted benzoic acid. The position of these groups will determine the initial point of hydroxylation and the subsequent ring-fission products. Certain bacteria are capable of initially oxidizing a methyl group before ring cleavage.

In anaerobic environments, such as sediments and waterlogged soils, the degradation of benzoic acid proceeds through a different pathway, often involving a reductive dearomatization of the ring before cleavage. The half-life of benzoic acid in soil has been reported to range from several weeks to months, depending on environmental conditions and the microbial community present. nih.gov

Photolytic and Hydrolytic Degradation Mechanisms in Natural Water Bodies

Abiotic degradation processes such as photolysis and hydrolysis can contribute to the transformation of organic compounds in the environment.

Photolytic Degradation: Direct photolysis involves the absorption of solar radiation by a chemical, leading to its transformation. Aromatic carboxylic acids can absorb light in the environmentally relevant UV spectrum (290-400 nm). While no specific data exist for this compound, studies on other aromatic compounds suggest that photolysis in sunlit surface waters is a potential degradation pathway. Indirect photolysis, mediated by reactive species present in natural waters such as hydroxyl radicals (•OH) or singlet oxygen, is often a more significant process for the degradation of organic pollutants. The rate of these reactions would depend on water chemistry, including the concentration of dissolved organic matter and nitrates. ecetoc.org

Hydrolytic Degradation: Hydrolysis is a chemical reaction with water. Benzoic acids are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) because the carboxylic acid functional group and the aromatic ring are stable. rsc.org Significant hydrolysis of such compounds would only be expected at extreme pH values not commonly found in natural water bodies. ecetoc.org Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.

Sorption and Transport Characteristics in Environmental Matrices (Soil and Water)

The movement and distribution of this compound in the environment are governed by its sorption characteristics to soil and sediment. Sorption is influenced by both the chemical's properties and the characteristics of the environmental matrix.

The key properties of the chemical are its water solubility and its octanol-water partition coefficient (Kow), which indicates its hydrophobicity. The primary soil/sediment properties affecting sorption of organic acids are the organic carbon content (foc) and pH.

Therefore, in most soils and surface waters (pH > 5), this compound is expected to have low to moderate sorption, making it relatively mobile in the environment. researchgate.net Its potential for transport in surface runoff or leaching into groundwater would be higher in soils with low organic matter content and at neutral to alkaline pH.

Table 1: Factors Influencing the Sorption of Benzoic Acids in the Environment

Parameter Influence on Sorption Rationale
Soil/Sediment Organic Carbon Increased Sorption Organic matter provides hydrophobic domains for the neutral form of the acid to partition into.
Soil/Sediment pH Decreased Sorption with Increasing pH As pH increases above the pKa, the more water-soluble anionic form predominates, leading to weaker sorption.
Clay Content Variable At low pH, some sorption to mineral surfaces may occur. At higher pH, repulsion between the anion and negatively charged clay surfaces reduces sorption.

| Ionic Strength of Water | Increased Sorption | Higher salt concentrations can screen the electrostatic repulsion between the anionic form and soil surfaces. |

Assessment of Environmental Persistence and Bioaccumulation Potential in Ecosystems

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential for a non-ionizable organic chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (Kow). For ionizable compounds like carboxylic acids, the distribution coefficient (D), which accounts for pH, is a better indicator.

At typical environmental pH, this compound will exist primarily as an anion. Ionic compounds generally have a much lower tendency to cross biological membranes and bioaccumulate compared to neutral compounds. Therefore, the bioaccumulation potential for this compound in aquatic and terrestrial organisms is expected to be low. industrialchemicals.gov.au

Development of Advanced Analytical Methodologies for Environmental Monitoring of Trimethylbenzoic Acids

Accurate monitoring of this compound and its isomers in environmental matrices like water, soil, and sediment requires sensitive and selective analytical methods. The standard approach involves sample extraction followed by instrumental analysis.

Sample Preparation:

Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and pre-concentrating benzoic acids from water. usgs.gov Cartridges packed with materials like polystyrene-divinylbenzene are used to retain the analytes from a large volume of water, which are then eluted with a small volume of organic solvent. usgs.gov

Soil and Sediment Samples: Extraction from solid matrices typically uses methods like pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent or solvent mixture. env.go.jp

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is a primary technique for the analysis of benzoic acids. ekb.egbaua.de Reversed-phase HPLC is commonly used, where the mobile phase composition can be adjusted to achieve separation from other compounds. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., by methylation) prior to analysis. env.go.jp

Mass spectrometry (LC-MS or GC-MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound at low concentrations (ng/L to µg/L levels) in complex environmental samples. ekb.eg

Table 2: Overview of Analytical Techniques for Benzoic Acids in Environmental Samples

Technique Sample Type Detection Method Typical Reporting Limits Advantages
HPLC-DAD Water, Soil Extracts UV-Visible (Diode Array) µg/L - mg/L Robust, widely available.
LC-MS/MS Water, Soil Extracts Tandem Mass Spectrometry ng/L - µg/L High selectivity and sensitivity, structural confirmation.

Ecotoxicological Studies on Representative Aquatic and Terrestrial Organisms

No specific ecotoxicological data for this compound are available in the public literature. To assess potential hazards, data from its parent compounds, trimethylbenzenes (TMBs), and the parent molecule, benzoic acid, are considered.

Aquatic Toxicity: Studies on TMB isomers, such as 1,2,4-TMB and 1,3,5-TMB, indicate that they can be toxic to aquatic organisms. sci-hub.box Acute toxicity values (LC50/EC50) for fish and invertebrates are generally in the range of a few milligrams per liter, classifying them as harmful to aquatic life. sci-hub.boxepa.gov

Benzoic acid, in contrast, generally exhibits lower aquatic toxicity. nih.govresearchgate.net The toxicity is dependent on pH, as the neutral form is more readily taken up by organisms than the anion. For example, a 14-day EC50 for the cyanobacterium Anabaena inaequalis was reported as 9 mg/L. researchgate.net

The toxicity of this compound would likely fall somewhere between that of the more toxic TMBs and the less toxic benzoic acid. The presence of the lipophilic methyl groups could increase its potential to interact with biological membranes compared to benzoic acid.

Table 3: Representative Aquatic Toxicity Data for Related Compounds

Compound Species Endpoint Value (mg/L) Reference
1,3,5-Trimethylbenzene Goldfish (Carassius auratus) 96-h LC50 12.52 epa.gov
1,3,5-Trimethylbenzene Water flea (Daphnia magna) 48-h EC50 6.0 epa.gov
Benzoic Acid Cyanobacterium (Anabaena inaequalis) 14-day EC50 9.0 researchgate.net
Benzoic Acid Water flea (Daphnia magna) 48-h EC50 >100 nih.gov

| Benzoic Acid | Fathead minnow (Pimephales promelas) | 96-h LC50 | 44.6 | nih.gov |

Terrestrial Toxicity: Information on the toxicity of this compound to terrestrial organisms (e.g., soil microorganisms, earthworms, plants) is not available. Benzoic acid can inhibit plant growth and alter soil microbial communities at high concentrations. nih.gov The effects of this compound would depend on its concentration, bioavailability in the soil, and the sensitivity of the specific organisms.

Table of Mentioned Compounds

Compound Name
This compound
2,4,6-Trimethylbenzoic acid
1,2,4-Trimethylbenzene
1,3,5-Trimethylbenzene
Benzoic acid
Catechol
cis,cis-Muconic acid

Future Research Directions and Interdisciplinary Perspectives on 2,3,5 Trimethylbenzoic Acid

Exploration of Novel Synthetic Strategies and Catalytic Systems for Enhanced Efficiency

The future of 2,3,5-trimethylbenzoic acid synthesis lies in the development of more efficient, selective, and sustainable methods. While traditional routes like Friedel-Crafts acylation followed by oxidation are established, emerging research focuses on novel catalytic systems to improve yields and reduce environmental impact.

One promising direction is the use of advanced catalytic systems. For instance, palladium-catalyzed C-H functionalization reactions are being explored for the synthesis of complex heterocyclic compounds, where additives like 2,4,6-trimethylbenzoic acid have been used to facilitate the process. nih.govfrontiersin.org Future work could adapt these methodologies for the specific regioselective synthesis of the 2,3,5-isomer, potentially starting from more accessible precursors. The development of heterogeneous catalysts, such as Ti-containing mesoporous silicates, which have shown success in the oxidation of related compounds like 2,3,6-trimethylphenol, also presents a viable pathway for creating greener production methods. researchgate.net

Furthermore, research into one-step synthesis methods, such as those developed for 2,4,6-trimethylbenzoic acid from C9 aromatic by-products, could be adapted for the 2,3,5-isomer. researchgate.netgoogle.com This approach not only simplifies the process but also valorizes industrial side streams, aligning with the principles of a circular economy.

Table 1: Comparison of Synthetic Strategies for Trimethylbenzoic Acid Isomers

Synthetic Strategy Precursors Catalyst/Reagents Key Advantages Relevant Isomer Example
Friedel-Crafts Acylation & Oxidation 1,2,3-Trimethylbenzene (Hemimellitene) Acylating agent, Oxidizing agent (e.g., KMnO₄) Established, versatile method 2,3,4-Trimethylbenzoic acid
One-Step Carboxylation Mesitylene (B46885), CO₂ Aluminum chloride (AlCl₃) Simplified process, potential for high yield 2,4,6-Trimethylbenzoic acid researchgate.net
C-H Functionalization Substituted 1,2,3-triazole Palladium acetate (B1210297) (Pd(OAc)₂) High atom economy, access to complex molecules 2,4,6-Trimethylbenzoic acid (as additive) nih.govfrontiersin.org

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Understanding the reaction mechanisms and material properties of this compound and its derivatives requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic and imaging methods for in situ characterization, providing real-time insights into dynamic processes.

Techniques combining thermogravimetry with Fourier-transform infrared spectroscopy (TG/FTIR) are already used to investigate the thermal decomposition mechanisms of lanthanide complexes involving 2,4,6-trimethylbenzoic acid. pku.edu.cn This approach could be applied to this compound to understand its thermal stability and degradation pathways, which is crucial for its application in polymers and other materials.

Moreover, the use of liquid chromatography and gas chromatography coupled with mass spectrometry (LC-MS, GC-MS) will continue to be essential for identifying and quantifying the compound and its degradation or migration products, particularly in contexts like food contact materials. aesan.gob.es Future advancements may involve coupling these techniques with advanced imaging to map the spatial distribution of the compound within a material matrix. Computational spectroscopic studies, using methods like Density Functional Theory (DFT), are also becoming indispensable for correlating experimental data (FT-IR, NMR) with molecular structures and properties, as demonstrated in studies of related benzoic acid isomers. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Property Prediction and Rational Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds, including the benzoic acid family. These computational tools can analyze vast datasets to predict properties, optimize reaction conditions, and guide the rational design of new molecules.

Recent studies have successfully used ML algorithms combined with quantum chemical calculations to predict Hammett's constants for a wide range of substituted benzoic acid derivatives. acs.org Graph neural networks (GNNs) are also being employed to predict these fundamental parameters, which are crucial for understanding and predicting reaction rates and mechanisms. researchgate.net This approach can be extended to this compound to accurately predict its electronic effects and reactivity in various chemical environments.

Table 2: Applications of AI/ML in Benzoic Acid Research

Application Area AI/ML Technique Predicted Parameter/Outcome Significance
Physical Organic Chemistry Machine Learning, Quantum Chemistry Hammett's constants (σ) Accurate prediction of electronic substituent effects and reactivity. acs.orgresearchgate.net
Formulation Science Predictive Modeling, Machine Learning Optimal concentration, pH, ingredient compatibility Faster development of safer and more effective consumer products. chemcopilot.comchemcopilot.com

Translational Research: Bridging Fundamental Discoveries to Industrial and Pharmaceutical Applications

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. For this compound, this involves leveraging its unique chemical properties to create valuable products for various industries.

Isomers like 2,4,6-trimethylbenzoic acid are known intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and photoinitiators for polymer manufacturing. google.com Research into this compound could uncover pathways to new molecules with enhanced or novel functionalities in these areas. For example, its structure could be foundational for new classes of photoinitiators or as a building block in the synthesis of active pharmaceutical ingredients (APIs). Studies on phthalimide (B116566) derivatives for cancer therapeutics have utilized multi-substituted benzene (B151609) rings, highlighting the potential for complex benzoic acid derivatives in drug discovery. mdpi.com

In materials science, the functionalization of carbon nanofibers via Friedel-Crafts acylation with 2,4,6-trimethylbenzoic acid demonstrates how these molecules can be used to modify the surface of nanomaterials, creating composites with enhanced properties. researchgate.net Similar strategies with this compound could lead to new functional materials. Furthermore, the study of arene-perfluoroarene interactions in co-crystals of 2,4,6-trimethylbenzoic acid and pentafluorobenzoic acid shows how these compounds can be used to engineer specific molecular packing architectures, a key aspect of crystal engineering and the design of functional organic materials. rsc.org

Considerations for Sustainable Production and Environmental Remediation Strategies within the Benzoic Acid Family

As the use of benzoic acid derivatives continues, developing sustainable production methods and effective environmental remediation strategies is paramount. The entire lifecycle of these compounds, from synthesis to disposal, must be considered to minimize their environmental footprint. nih.gov

Future research will focus on implementing greener manufacturing processes. This includes using non-toxic, recyclable reaction media like Polarclean, which has been shown to be effective for reactions involving 2,4,6-trimethylbenzoic acid as an additive, thereby minimizing waste. nih.govfrontiersin.org Another approach is the use of subcritical water as a green solvent for extraction and as a medium for degradation of benzoic acid derivatives, which can break them down into simpler compounds like benzene. ecu.edu

For environmental remediation, advanced oxidation processes and adsorption techniques are key areas of investigation. Studies show that benzoic acid can be effectively removed from wastewater using modified bentonite (B74815) clays (B1170129) as adsorbents. researchgate.net Photocatalytic degradation using materials like titanium dioxide (TiO₂) is another effective method. acs.org Research has also explored the complex role of benzoic acid in remediation processes, such as its effect on the removal of other pollutants like 1,2-dichloroethane (B1671644) in catalyzed reactions. nih.gov These strategies, while often studied with benzoic acid itself, form the foundation for managing the environmental presence of its derivatives, including this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for achieving regioselective methylation in 2,3,5-trimethylbenzoic acid?

  • Methodological Answer : Regioselective synthesis can be achieved via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃) on a pre-functionalized benzoic acid scaffold. Protecting the carboxylic acid group with tert-butyl or methyl esters prior to alkylation minimizes side reactions. Post-synthesis, deprotection and recrystallization in ethanol/water mixtures yield the pure product. Challenges include competing ortho/para methylation; kinetic control at low temperatures (-10°C to 0°C) improves selectivity .

Q. How can FT-IR and Raman spectroscopy confirm the structural identity of this compound?

  • Methodological Answer : Key spectral markers include:

  • FT-IR : A broad O–H stretch (~2500–3000 cm⁻¹) for the carboxylic acid dimer, C=O stretch (~1680 cm⁻¹), and C–H bending vibrations (~1450 cm⁻¹) from methyl groups.
  • Raman : Strong peaks at ~1600 cm⁻¹ (aromatic C=C stretching) and ~1000–1100 cm⁻¹ (C–O stretching). Discrepancies in peak positions compared to computational models (e.g., DFT calculations) may indicate impurities or conformational isomers .

Q. What purification strategies address challenges posed by the hydrophobic methyl substituents?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) exploits temperature-dependent solubility. For persistent impurities, silica gel chromatography with hexane/ethyl acetate gradients (1:1 to 1:3 v/v) separates methyl-substituted isomers. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. How do methyl substituents influence acidity and solubility compared to halogenated analogs?

  • Methodological Answer : Methyl groups are electron-donating, reducing acidity (pKa ~4.5–5.0) compared to chloro- (pKa ~2.1–2.5) or bromo-substituted analogs. Solubility in water is lower (<1 mg/mL at 25°C) due to increased hydrophobicity; dimethyl sulfoxide (DMSO) or THF are preferred solvents for biological assays. Comparative data for halogenated analogs are available via PubChem .

Advanced Research Questions

Q. What computational methods predict dimerization behavior and molecular geometry of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes monomer and dimer geometries. Vibrational frequency calculations validate stable conformers. Dimer formation is driven by hydrogen bonding (O–H···O=C), with bond lengths ~1.8–2.0 Å. Molecular electrostatic potential (MEP) maps highlight electron-rich regions susceptible to electrophilic attack .

Q. How does this compound compare to 2,3,5-triiodobenzoic acid (TIBA) in modulating auxin transport in plant studies?

  • Methodological Answer : TIBA inhibits polar auxin transport by blocking PIN-FORMED (PIN) efflux carriers. Methyl analogs may exhibit weaker binding due to reduced steric bulk and electronegativity. Comparative assays using Arabidopsis thaliana root elongation bioassays (0.1–10 µM concentrations) and radiolabeled IAA transport studies quantify efficacy. Structural analogs with iodine exhibit higher inhibitory activity .

Q. How can conflicting spectroscopic data (e.g., FT-IR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. Solid-state NMR (¹³C CP-MAS) clarifies hydrogen bonding patterns. Temperature-dependent IR studies (25–100°C) identify dynamic conformational changes. For computational models, include implicit solvent models (e.g., PCM for DMSO) to improve accuracy .

Q. What role do methyl groups play in crystallization and polymorph formation?

  • Methodological Answer : Methyl substituents enhance π-π stacking in the crystal lattice, favoring monoclinic or orthorhombic systems. X-ray diffraction (XRD) reveals intermolecular distances (~3.5–4.0 Å) between aromatic rings. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (melting point ~193–194°C for tribromo analogs; trimethyl variants likely lower due to reduced symmetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.